molecular formula C58H71N11O10S2 B165216 Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide CAS No. 138248-87-0

Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide

Cat. No. B165216
M. Wt: 1146.4 g/mol
InChI Key: ZATHVQJWEVRQPD-DMUMTTGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide (PCTTKTC-Nap) is a peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. This peptide is composed of nine amino acids and a naphthylalanine moiety, which confers unique properties to the molecule.

Mechanism Of Action

The mechanism of action of Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide is not fully understood. However, it is believed that the naphthylalanine moiety confers unique properties to the molecule, allowing it to interact with specific receptors or enzymes. Additionally, the peptide may act as a modulator of cellular signaling pathways, leading to its observed therapeutic effects.

Biochemical And Physiological Effects

Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide has been shown to have various biochemical and physiological effects. In cancer research, Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. In Alzheimer's disease research, Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide has been shown to reduce oxidative stress and inflammation, which are hallmarks of the disease. In inflammation research, Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One advantage of Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide is its potential therapeutic applications in various diseases. Additionally, the peptide is relatively stable and can be synthesized using standard peptide chemistry techniques. However, one limitation of Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide is its high cost of synthesis, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide research. One direction is to further elucidate the mechanism of action of the peptide, which may lead to the development of more potent analogs. Another direction is to explore the use of Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide in combination with other therapies, which may enhance its therapeutic effects. Additionally, the use of Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide in animal models of disease may provide further insight into its potential therapeutic applications.

Synthesis Methods

The synthesis of Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide is a complex process that requires expertise in peptide chemistry. The peptide can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS involves the stepwise addition of protected amino acids to a resin-bound peptide chain, while LPPS involves the coupling of amino acids in solution. The choice of synthesis method depends on the desired purity and yield of the final product.

Scientific Research Applications

Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide has been shown to improve cognitive function and reduce amyloid-beta accumulation. In inflammation research, Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide has been shown to reduce inflammation and oxidative stress.

properties

CAS RN

138248-87-0

Product Name

Phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide

Molecular Formula

C58H71N11O10S2

Molecular Weight

1146.4 g/mol

IUPAC Name

(2S)-6-amino-N-[(2S,3R)-1-[[(2R)-1-[[(2S)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide

InChI

InChI=1S/C58H71N11O10S2/c1-33(70)50(58(79)67-49(32-81)57(78)69-52(73)43(61)27-36-18-21-37-13-5-6-14-38(37)25-36)68-53(74)45(17-9-10-24-59)63-55(76)47(29-39-30-62-44-16-8-7-15-41(39)44)65-54(75)46(28-35-19-22-40(71)23-20-35)64-56(77)48(31-80)66-51(72)42(60)26-34-11-3-2-4-12-34/h2-8,11-16,18-23,25,30,33,42-43,45-50,62,70-71,80-81H,9-10,17,24,26-29,31-32,59-61H2,1H3,(H,63,76)(H,64,77)(H,65,75)(H,66,72)(H,67,79)(H,68,74)(H,69,73,78)/t33-,42-,43+,45+,46+,47-,48+,49+,50+/m1/s1

InChI Key

ZATHVQJWEVRQPD-DMUMTTGNSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)NC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CS)NC(=O)[C@@H](CC6=CC=CC=C6)N)O

SMILES

CC(C(C(=O)NC(CS)C(=O)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CS)NC(=O)C(CC6=CC=CC=C6)N)O

Canonical SMILES

CC(C(C(=O)NC(CS)C(=O)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CS)NC(=O)C(CC6=CC=CC=C6)N)O

Other CAS RN

138248-87-0

synonyms

cyclo SS-8
cyclo-SS-8
Phe-Cys-Tyr-Trp-Lys-Thr-Cys-Nal-NH2
Phe-Cys-Tyr-Trp-Lys-Thr-Cys-naphthyl-Ala-NH2
phenylalanyl-cysteinyl-tyrosyl-tryptophyl-lysyl-threonyl-cysteinyl-N-naphthylalanine amide

Origin of Product

United States

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